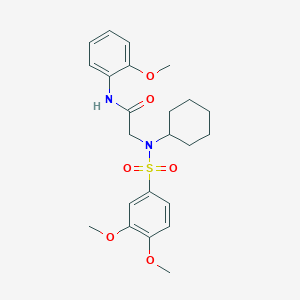
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide, also known as CDMA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. CDMA is a sulfonamide derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CDMA.
作用机制
The mechanism of action of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide is not fully understood, but scientific research has suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation (Gao et al., 2014; Li et al., 2015). 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and are overexpressed in many types of cancer cells (Gao et al., 2014).
Biochemical and Physiological Effects
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. Scientific research has demonstrated that 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide can reduce the levels of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the blood of mice (Li et al., 2015). 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has also been shown to reduce the levels of certain enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage (Li et al., 2015).
实验室实验的优点和局限性
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has several advantages for lab experiments, including its relatively low toxicity and high solubility in water and organic solvents (Gao et al., 2014). However, 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide also has some limitations, including its relatively low stability in solution and its limited availability (Gao et al., 2014).
未来方向
There are several potential future directions for research on 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide. One direction is to investigate the potential of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to investigate the potential of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide in combination with other drugs or therapies for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide and its potential side effects.
Conclusion
In conclusion, 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide is a sulfonamide derivative that has potential applications in the field of medicine, specifically in the treatment of cancer. 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been synthesized using a specific method, and its mechanism of action is not fully understood. 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models, and it has several advantages and limitations for lab experiments. There are several potential future directions for research on 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide, including investigating its potential as a treatment for other diseases and understanding its mechanism of action and potential side effects.
合成方法
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been synthesized using a specific method that involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 2,4-dimethoxyphenylacetic acid. The final product is obtained after purification using column chromatography and recrystallization. This synthesis method has been reported in a scientific research article by Gao et al. (2014).
科学研究应用
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have potential applications in the field of medicine, specifically in the treatment of cancer. Scientific research has demonstrated that 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor volume in animal models (Gao et al., 2014; Li et al., 2015). 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has also been shown to have anti-inflammatory and analgesic effects in animal models (Li et al., 2015).
属性
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-29-20-12-8-7-11-19(20)24-23(26)16-25(17-9-5-4-6-10-17)32(27,28)18-13-14-21(30-2)22(15-18)31-3/h7-8,11-15,17H,4-6,9-10,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCJPLVPAZJFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

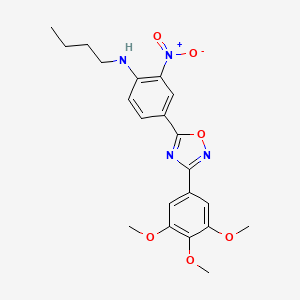

![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)

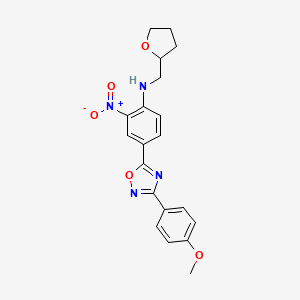
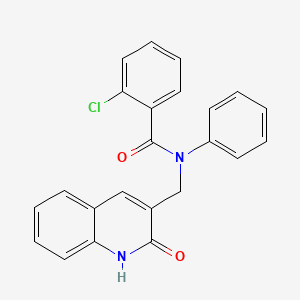
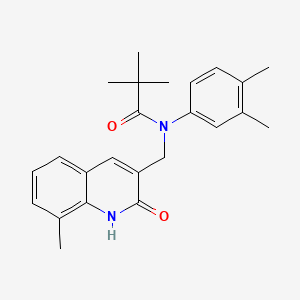
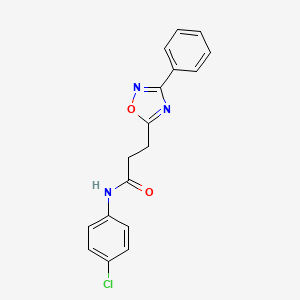
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
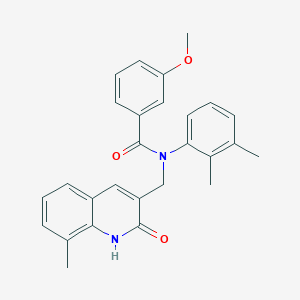

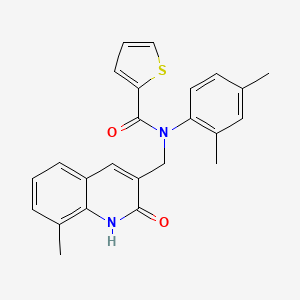
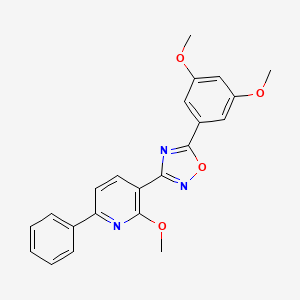
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)